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molecular formula C10H10O5 B8422151 Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate

Methyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No. B8422151
M. Wt: 210.18 g/mol
InChI Key: AYYHDZNQIFHHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05739336

Procedure details

A mixture of methyl 6-methoxy-1,3-benzodioxole-5-carboxylate (3 g, 14 mmol), prepared as in Example 1, 20% sodium hydroxide (50 mL) and ethanol (25 mL) was heated 1 hour at reflux and then diluted with water, washed with diethyl ether (2×), treated with concentrated hydrochloric acid and cooled in an ice-bath. The solids were collected, washed with water (2×) and dried under vacuum at 70° C. to give 6-methoxy-1,3-benzodioxole-5-carboxylic acid (2.3 g, 12 mmol), m.p. 151° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:12]([O:14]C)=[O:13])=[CH:5][C:6]2[O:10][CH2:9][O:8][C:7]=2[CH:11]=1.[OH-].[Na+].C(O)C>O>[CH3:1][O:2][C:3]1[C:4]([C:12]([OH:14])=[O:13])=[CH:5][C:6]2[O:10][CH2:9][O:8][C:7]=2[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC=1C(=CC2=C(OCO2)C1)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WASH
Type
WASH
Details
washed with diethyl ether (2×)
ADDITION
Type
ADDITION
Details
treated with concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
The solids were collected
WASH
Type
WASH
Details
washed with water (2×)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=CC2=C(OCO2)C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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